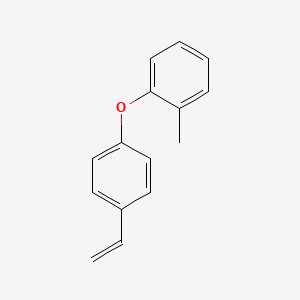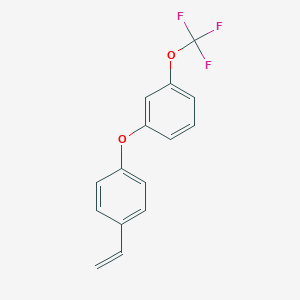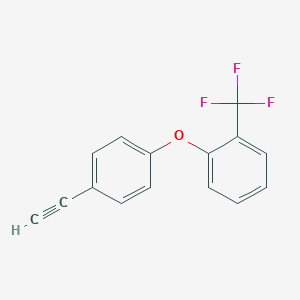
1-Methyl-2-(4-vinylphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(4-vinylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the first position and a 4-vinylphenoxy group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-vinylphenoxy)benzene can be synthesized through a multi-step process involving the formation of the vinylphenoxy group and its subsequent attachment to the benzene ring. One common method involves the reaction of 4-vinylphenol with 1-bromo-2-methylbenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-Methyl-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can also undergo reduction to form ethyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products:
Nitration: Formation of nitro derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
科学的研究の応用
1-Methyl-2-(4-vinylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The benzene ring can undergo electrophilic substitution, affecting the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
類似化合物との比較
- 1-Methyl-2-(4-ethoxyphenoxy)benzene
- 1-Methyl-2-(4-methoxyphenoxy)benzene
- 1-Methyl-2-(4-chlorophenoxy)benzene
Comparison: 1-Methyl-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. In contrast, compounds with ethoxy, methoxy, or chloro substituents exhibit different chemical behaviors and applications. The vinyl group enhances the compound’s utility in polymer chemistry and material science, making it a valuable intermediate in various synthetic processes.
特性
IUPAC Name |
1-ethenyl-4-(2-methylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-13-8-10-14(11-9-13)16-15-7-5-4-6-12(15)2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVDXRFOHWZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)






